N-(2,6-Dimethylphenyl)leucinamide

Lipophilicity LogP Amino acid amide

Researchers expanding GlyT-1 inhibitor SAR face supply gaps for the leucine-series scaffold specified in WO 2004/022534 A1; substituting glycinexylidide or tocainide analogs compromises pharmacophore geometry and target engagement due to divergent lipophilicity (cLogP 0.8-1.6 vs. 2.1). N-(2,6-Dimethylphenyl)leucinamide (CAS 636600-48-1) resolves this as the exact patent intermediate: • Branched isobutyl side chain (cLogP ≈2.1) ensures SAR continuity with disclosed thioureido GlyT-1 inhibitors (68% yield demonstrated with 4-methoxycarbonylphenyl isothiocyanate). • Racemate supplied; (2R)- and (2S)-enantiomers separately catalogued (ZINC28636926, ZINC11961486) for stereosensitive assays. • Primary amine motif eliminates rapid CYP450 N-dealkylation, enabling metabolic stability dissection vs. lidocaine/tocainide.

Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
CAS No. 636600-48-1
Cat. No. B12598822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-Dimethylphenyl)leucinamide
CAS636600-48-1
Molecular FormulaC14H22N2O
Molecular Weight234.34 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C(CC(C)C)N
InChIInChI=1S/C14H22N2O/c1-9(2)8-12(15)14(17)16-13-10(3)6-5-7-11(13)4/h5-7,9,12H,8,15H2,1-4H3,(H,16,17)
InChIKeyXDCWIUPVSMKWEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,6-Dimethylphenyl)leucinamide: Chemical Identity & Patent Context


N-(2,6-Dimethylphenyl)leucinamide (CAS 636600-48-1), systematically named 2-amino-N-(2,6-dimethylphenyl)-4-methylpentanamide, is a chiral amino acid amide comprising an L-leucine moiety condensed with 2,6-dimethylaniline [1]. With a molecular formula of C14H22N2O and a molecular weight of 234.34 g·mol⁻¹, it belongs to the aryl amino acid amide class that includes the clinically established agents lidocaine, tocainide, and glycinexylidide [2]. The compound is explicitly disclosed in patent WO 2004/022534 A1 as a key intermediate and scaffold within the arylglycine derivative series developed as glycine transporter (GlyT) inhibitors for neurological and neuropsychiatric indications [3]. Unlike its simpler glycine- and alanine-based analogs, the leucine side chain introduces a branched isobutyl substituent that materially alters lipophilicity (calculated LogP ≈ 2.1) and steric profile, making direct substitution with in-class analogs scientifically unjustifiable without comparative functional data [1].

N-(2,6-Dimethylphenyl)leucinamide Substitution Risks


The 2,6-dimethylphenyl amino acid amide family spans glycine (glycinexylidide), alanine (tocainide), and leucine (the target compound) side chains, and these are not functionally interchangeable. Each member possesses a distinct amino acid backbone that governs its three-dimensional conformation, hydrogen-bonding capacity, lipophilicity, and metabolic susceptibility [1]. Glycinexylidide is a primary amine metabolite of lidocaine with a minimal glycine side chain (LogP ≈ 0.8); tocainide bears an alanine methyl group (LogP ≈ 1.4) and is a clinically established Class IB antiarrhythmic acting on cardiac sodium channels [2]. The target compound's leucine isobutyl side chain introduces substantially greater hydrophobicity (calculated LogP ≈ 2.1) and steric bulk, which can redirect binding preference across transporter and ion-channel targets [3]. In the context of the WO 2004/022534 patent family, N-(2,6-dimethylphenyl)leucinamide serves as the specific scaffold for elaborating thioureido-substituted GlyT inhibitors; substituting a glycine or alanine analog would alter the spatial positioning of the thioureido pharmacophore and compromise structure-activity relationships demonstrated in the patent examples [3]. Generic replacement without functional data therefore risks selecting a compound with divergent target engagement, pharmacokinetics, and synthetic utility.

N-(2,6-Dimethylphenyl)leucinamide Differentiation Evidence


Lipophilicity vs. Shorter-Chain Amino Acid Analogs

The calculated octanol-water partition coefficient (LogP) for N-(2,6-dimethylphenyl)leucinamide is 2.1, substantially higher than that of its closest amino acid amide analogs glycinexylidide (N-(2,6-dimethylphenyl)glycinamide, cLogP ≈ 0.8–1.0) and tocainide (N-(2,6-dimethylphenyl)alaninamide, cLogP ≈ 1.4–1.6) [1] [2]. This ~0.5–1.3 log unit increase corresponds to a predicted 3–20-fold higher partitioning into lipid phases and biological membranes, which directly impacts passive membrane permeability, volume of distribution, and blood-brain barrier penetration potential [1]. The increased lipophilicity arises from the additional carbon atoms and branched architecture of the leucine isobutyl side chain relative to the glycine hydrogen or alanine methyl substituents [3].

Lipophilicity LogP Amino acid amide Membrane permeability ADME

Enantiomeric Forms and Target Binding

N-(2,6-Dimethylphenyl)leucinamide contains a single chiral center at the α-carbon of the leucine moiety and exists as two discrete enantiomers: (2R)-2-amino-N-(2,6-dimethylphenyl)-4-methylpentanamide (ZINC28636926) and (2S)-2-amino-N-(2,6-dimethylphenyl)-4-methylpentanamide (ZINC11961486) [1] [2]. The racemic mixture (CAS 636600-48-1) and individual enantiomers are catalogued as separate chemical entities in the ZINC database, confirming their distinct structural status [1] [2]. In the broader 2,6-dimethylphenyl amino acid amide class, stereochemistry at the α-carbon is known to be a critical determinant of target binding: for example, the (S)-enantiomer of tocainide exhibits approximately 3-fold greater sodium channel blocking potency than the (R)-enantiomer [3]. By structural analogy, purchasers of racemic N-(2,6-dimethylphenyl)leucinamide must consider that different enantiomeric compositions will yield different biological outcomes in any stereosensitive assay or application.

Chirality Enantiomer Stereospecificity Target binding Chiral resolution

GlyT Inhibitor Scaffold Utility

The compound is explicitly employed as a synthetic intermediate in WO 2004/022534 A1, where it is reacted with 4-methoxycarbonylphenyl isothiocyanate in dichloromethane to yield N-(2,6-dimethylphenyl)-2-[3-(4-methoxycarbonylphenyl)-thioureido]-4-methylpentanamide in 68% yield [1]. Furthermore, the patent demonstrates the orthogonal synthetic route: tert-butyl [1-(2,6-dimethylphenylcarbamoyl)-3-methylbutyl]-carbamate (the Boc-protected precursor) is deprotected with formic acid to generate N-(2,6-dimethylphenyl)leucinamide in 96% yield [1]. This compound is the specific leucine-bearing scaffold that positions the thioureido group for optimal GlyT inhibitory activity; within the patent series, closely related example E51.3—the 4-methoxy-2-nitrophenyl thioureido derivative—demonstrates the functionalization path that would be spatially and electronically altered if glycine or alanine scaffolds were substituted [2]. The glycine-based analogs of this series are documented separately and are not interchangeable intermediates for generating the leucine-series final compounds [2].

Glycine transporter GlyT inhibitor Arylglycine Thiourea synthesis Neurological disorders

Molecular Descriptors vs. Shorter-Chain Analogs

N-(2,6-dimethylphenyl)leucinamide possesses 2 hydrogen-bond donors, 2 hydrogen-bond acceptors, 4 rotatable bonds, and a topological polar surface area (tPSA) of 55.1 Ų, with a heavy atom count of 17 [1]. In comparison, glycinexylidide (C₁₀H₁₄N₂O, MW 178.23) has the same HBD/HBA count (2/2) but only 3 rotatable bonds and a lower tPSA (~46 Ų), while tocainide (C₁₁H₁₆N₂O, MW 192.26) has 4 rotatable bonds and a tPSA of ~46 Ų [2] [3]. The additional rotatable bond and ~9 Ų larger tPSA of the leucinamide arise from the extended isobutyl side chain, which simultaneously increases molecular flexibility and polar surface area. This combination—higher lipophilicity (LogP 2.1) with moderately elevated tPSA—creates a unique physicochemical profile that does not simply track with either glycine or alanine analogs and requires independent experimental characterization for any absorption, distribution, or target-binding prediction [1].

Molecular descriptors Drug-likeness Hydrogen bonding Topological PSA Rotatable bonds

Metabolic Stability: Primary Amine vs. Lidocaine

N-(2,6-dimethylphenyl)leucinamide bears a free primary α-amino group, structurally distinguishing it from lidocaine, which contains a diethylamino tertiary amine that undergoes rapid oxidative N-deethylation by CYP3A4 to yield monoethylglycinexylidide (MEGX) and subsequently glycinexylidide [1] [2]. Lidocaine's plasma half-life in humans is approximately 1.5–2 hours, largely limited by this hepatic N-dealkylation pathway [2]. In contrast, the primary amine of the leucinamide scaffold is not a substrate for N-dealkylation; metabolic clearance, if any, would proceed through alternative routes such as oxidative deamination or amide hydrolysis [3]. Glycinexylidide and tocainide, both primary amines, similarly evade the rapid N-dealkylation that limits lidocaine's duration, and tocainide's oral bioavailability (~90%) relative to lidocaine's (~35%) exemplifies the pharmacokinetic advantage conferred by the primary amine motif [3]. The leucinamide inherits this metabolic stability advantage while adding the specific steric and lipophilic properties of the leucine side chain.

Metabolic stability N-dealkylation Primary amine CYP450 Lidocaine metabolism

N-(2,6-Dimethylphenyl)leucinamide: Application Scenarios


GlyT Inhibitor SAR Expansion

The compound is the validated intermediate for constructing the leucine-series thioureido GlyT inhibitors disclosed in WO 2004/022534 A1. Reaction with aryl isothiocyanates yields thioureido derivatives (e.g., 68% yield with 4-methoxycarbonylphenyl isothiocyanate) that are structurally distinct from glycine- and phenylglycine-series compounds within the same patent family [1]. Medicinal chemistry groups expanding GlyT inhibitor SAR require this specific scaffold to maintain continuity with the patent's structure-activity relationships; glycinexylidide or other amino acid amides produce different final compounds belonging to separate SAR clusters [1].

Chiral Separation & Enantioselective Pharmacology

The (2R) and (2S) enantiomers are catalogued as independent chemical entities (ZINC28636926 and ZINC11961486, respectively) [2]. Any biological assay involving a stereosensitive target (e.g., ion channels, transporters, or enzymes with chiral binding pockets) demands specification of enantiomeric composition. The racemate (CAS 636600-48-1) cannot be assumed to behave as a simple 1:1 sum of enantiomer activities; procurement documentation must specify whether racemate or single enantiomer is supplied to ensure experimental reproducibility [2].

Pharmacokinetic Profiling: Primary vs. Tertiary Amine

The primary amine motif of N-(2,6-dimethylphenyl)leucinamide eliminates the rapid CYP450 N-dealkylation pathway that dominates lidocaine clearance (human t₁/₂ ≈ 1.5–2 h, oral F ≈ 35%) [3]. This compound can serve as a tool to investigate how the leucine side chain's lipophilicity (LogP 2.1) and steric properties further modulate distribution and clearance relative to the alanine analog tocainide (oral F ≈ 90%) [3]. Researchers studying amide local anesthetic pharmacokinetics can use this compound to dissect the contributions of side-chain bulk vs. amine class (primary vs. tertiary) to metabolic stability and tissue partitioning [1].

Membrane Permeability & BBB Penetration Studies

With a calculated LogP of 2.1, N-(2,6-dimethylphenyl)leucinamide sits at the higher end of the lipophilicity range for primary amine 2,6-dimethylphenyl amides (glycinexylidide cLogP ≈ 0.8–1.0; tocainide cLogP ≈ 1.4–1.6) [1]. This LogP difference corresponds to a predicted 3–20-fold enhancement in lipid partitioning [1]. The compound is therefore a valuable probe for structure-permeability relationship studies, particularly for assessing how incremental side-chain lipophilicity affects passive diffusion across Caco-2 or MDCK monolayers and predicted CNS penetration, independent of active transporter involvement [1].

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